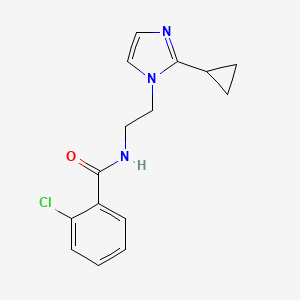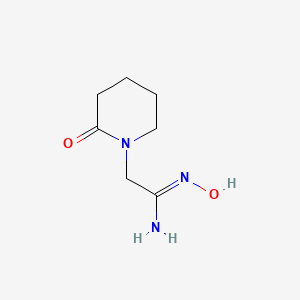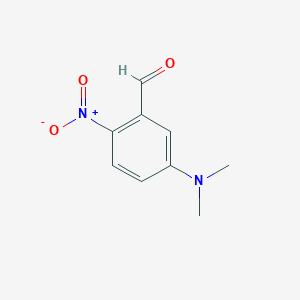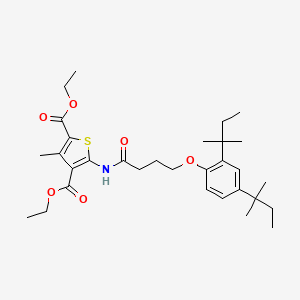
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction.
Formation of the benzamide core: The benzamide core is synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine.
Coupling of the imidazole and benzamide: The final step involves coupling the imidazole derivative with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The imidazole ring can participate in redox reactions.
Coupling reactions: The benzamide core can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted benzamide derivative.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological studies: The compound can be used to study the interactions of imidazole-containing molecules with biological targets.
Chemical biology: It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial applications: The compound can be used in the synthesis of more complex molecules for various industrial purposes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a methyl group instead of a cyclopropyl group.
2-chloro-N-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)benzamide: Contains a phenyl group instead of a cyclopropyl group.
2-chloro-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)benzamide: Features an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide imparts unique steric and electronic properties, which can influence its binding interactions and reactivity. This makes it a valuable compound for exploring new chemical and biological activities.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)15(20)18-8-10-19-9-7-17-14(19)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUENGRWGDRAJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2606958.png)
![4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2606960.png)
![3'-(3,4-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2606962.png)

![benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2606964.png)
![1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2606965.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2606966.png)


![(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2606971.png)
![1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2606973.png)
![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-ylprop-2-enamide](/img/structure/B2606976.png)

